

Application Notes and Protocols: Determining the IC50 of AZD1208 in Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

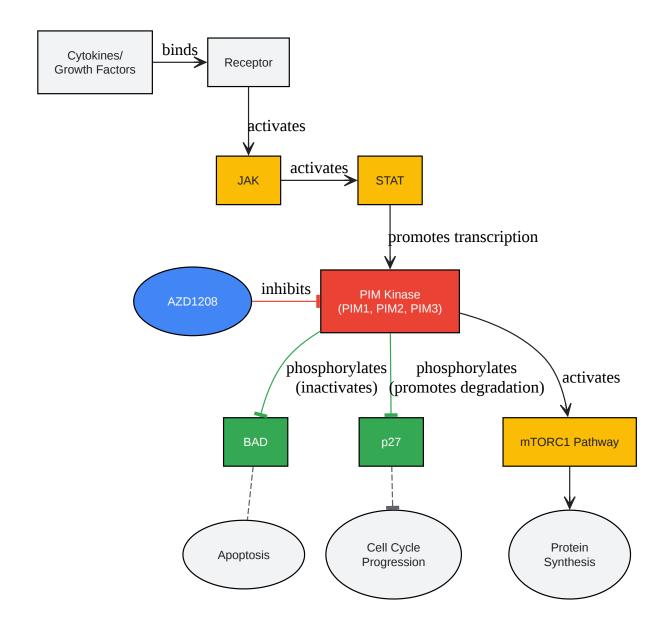
AZD1208 is a potent and selective, orally bioavailable small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2][3] The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological and solid tumors, including acute myeloid leukemia (AML), prostate cancer, and breast cancer.[2][4][5] These kinases play a crucial role in regulating cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets involved in key signaling pathways such as the JAK/STAT and PI3K/Akt/mTOR pathways.[4][6][7] Inhibition of PIM kinases by AZD1208 has been shown to induce cell cycle arrest and apoptosis in sensitive cancer cell lines, making it a promising therapeutic agent.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of AZD1208 in various cancer cell lines.

PIM Kinase Signaling Pathway and Inhibition by AZD1208

The PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways.[3] They are often transcriptionally regulated by the JAK/STAT pathway.[4] Once expressed, PIM kinases phosphorylate a wide range of substrates that promote cell survival and proliferation while inhibiting apoptosis. Key substrates include the pro-apoptotic protein



BAD (leading to its inactivation), the cell cycle inhibitor p27 (promoting its degradation), and components of the mTOR signaling pathway like 4EBP1 and p70S6K, which are involved in protein translation.[2] **AZD1208** acts as an ATP-competitive inhibitor, blocking the kinase activity of all three PIM isoforms and thereby preventing the phosphorylation of these downstream targets.



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PIM Kinase Signaling Pathway and AZD1208 Inhibition.





AZD1208 IC50 Data in Cancer Cell Lines

The IC50 and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values of **AZD1208** have been determined in a variety of cancer cell lines. The sensitivity to **AZD1208** can vary significantly between different cell lines and cancer types.



Cell Line	Cancer Type	IC50 / GI50 (μM)	Reference(s)
Hematological Malignancies			
EOL-1	Acute Myeloid Leukemia	<1	
KG-1a	Acute Myeloid Leukemia	<1	
Kasumi-3	Acute Myeloid Leukemia	< 1	
MV4-11	Acute Myeloid Leukemia	< 1	
MOLM-16	Acute Myeloid Leukemia	< 1	
OCI-AML3	Acute Myeloid Leukemia	>1	[8]
MOLM-13	Acute Myeloid Leukemia	Sensitive	[8]
OCI-M1	Acute Myeloid Leukemia	> 10	[9]
OCI-M2	Acute Myeloid Leukemia	> 10	[9]
KMS-11	Multiple Myeloma	0.67	[10]
Ramos	Burkitt's Lymphoma	Growth Inhibition at 10 μΜ	[11]
Solid Tumors			
SNU-484	Gastric Cancer	Sensitive	[3]
SNU-638	Gastric Cancer	Sensitive	[3]
SNU-719	Gastric Cancer	Sensitive	[3]

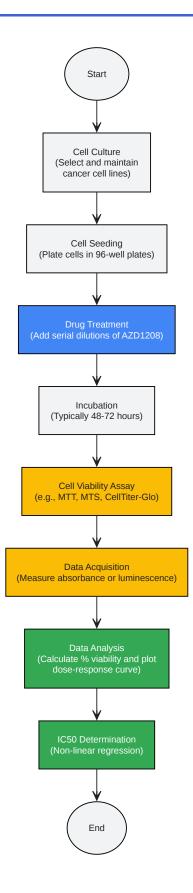


SNU-601	Gastric Cancer	Resistant	[3]
N87	Gastric Cancer	~40% inhibition at 10 μΜ	[3]
MKN45	Gastric Cancer	~40% inhibition at 10 µM	[3]
PC9	Non-Small Cell Lung Cancer	Moderately Synergistic with Osimertinib	[12]
H1975	Non-Small Cell Lung Cancer	Moderately Synergistic with Osimertinib	[12]
SK-N-AS	Neuroblastoma	43.1	[13]
SK-N-BE(2)	Neuroblastoma	47.1	[13]
COA6 (PDX)	Neuroblastoma	56.5	[13]
COA129 (PDX)	Neuroblastoma	31.7	[13]
MDA-MB-231	Triple-Negative Breast Cancer	Sensitive	[14]
SUM149	Triple-Negative Breast Cancer	Sensitive	[14]
SUM159	Triple-Negative Breast Cancer	Resistant	[14]
Мус-СаР	Prostate Cancer	Decreased colony formation at ≥ 0.3 μM	[15]

Experimental Workflow for IC50 Determination

A typical workflow for determining the IC50 of **AZD1208** involves several key steps, from initial cell culture to data analysis.





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Experimental Workflow for IC50 Determination.



Detailed Experimental Protocols Cell Viability Assay using MTT

This protocol is adapted for determining the cytotoxic effects of **AZD1208**. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[1][4][6]

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- AZD1208 stock solution (e.g., 10 mM in DMSO)
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- · Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count the cells.
 - \circ Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
 - Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.



• Drug Treatment:

- Prepare serial dilutions of AZD1208 in complete culture medium from the stock solution. A typical concentration range would be from 0.01 μM to 100 μM.
- Include a vehicle control (DMSO) at the same concentration as in the highest AZD1208 dilution.
- Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of AZD1208 or the vehicle control.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Assay:

- After the incubation period, add 10 μL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for another 3-4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Mix thoroughly by pipetting up and down or by using a plate shaker.

Data Acquisition and Analysis:

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the AZD1208 concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).

Cell Viability Assay using CellTiter-Glo®

Methodological & Application





The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16]

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well opaque-walled plates
- AZD1208 stock solution (e.g., 10 mM in DMSO)
- CellTiter-Glo® Reagent
- Multichannel pipette
- Luminometer

Protocol:

- · Cell Seeding:
 - Follow the same procedure as for the MTT assay, but use opaque-walled plates suitable for luminescence measurements.
- Drug Treatment:
 - Follow the same drug treatment protocol as for the MTT assay.
- CellTiter-Glo® Assay:
 - After the 48-72 hour incubation with AZD1208, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
 - \circ Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 μ L of reagent to 100 μ L of medium).



- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence using a luminometer.
 - Calculate and plot the data as described for the MTT assay to determine the IC50 value.

Colony Formation Assay

The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.[7][8] It assesses the long-term effects of a drug on cell proliferation.

Materials:

- Cancer cell lines of interest
- · Complete cell culture medium
- 6-well plates
- AZD1208 stock solution (e.g., 10 mM in DMSO)
- Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
- PBS

Protocol:

- · Cell Seeding:
 - Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
- Drug Treatment:



- Treat the cells with various concentrations of AZD1208 for an extended period, typically 7-14 days. The medium containing the drug should be replaced every 2-3 days.
- Colony Staining and Counting:
 - After the incubation period, wash the wells with PBS.
 - Fix the colonies with a suitable fixative (e.g., methanol) for 10-15 minutes.
 - Stain the colonies with crystal violet solution for 10-30 minutes.
 - Gently wash the wells with water to remove excess stain and allow them to air dry.
 - Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
- Data Analysis:
 - Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the vehicle-treated control group.
 - The IC50 can be determined by plotting the surviving fraction against the drug concentration.

Conclusion

The protocols outlined in this document provide a comprehensive guide for determining the IC50 of **AZD1208** in various cancer cell lines. The choice of assay may depend on the specific research question and the characteristics of the cell lines being studied. Consistent experimental execution and appropriate data analysis are crucial for obtaining reliable and reproducible IC50 values, which are essential for the preclinical evaluation of this promising PIM kinase inhibitor.

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